molecular formula C21H19N5O2 B035193 Sepimostat CAS No. 103926-64-3

Sepimostat

Cat. No.: B035193
CAS No.: 103926-64-3
M. Wt: 373.4 g/mol
InChI Key: QMRJOIUGPCVZPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sepimostat (FUT-187 free base) is a synthetic serine protease inhibitor with neuroprotective properties, primarily acting as a voltage-independent antagonist of NMDA receptors. Structurally, it features a (6-amidino-2-naphthyl)benzoate core with a 4,5-dihydro-1H-imidazol-2-ylamine substituent, distinguishing it from its analog nafamostat, which has a guanidine group . This compound exhibits potent inhibition of NMDA receptors at the NR2B subunit’s ifenprodil-binding site, with a reported IC50 of 3.5 ± 0.3 µM in rat hippocampal neurons . Its neuroprotective effects are demonstrated in preclinical models of retinal degeneration and ischemic injury, where it mitigates excitotoxicity by blocking NMDA receptor overactivation . Notably, this compound has improved oral bioavailability compared to nafamostat, making it a candidate for chronic conditions, though its clinical development was discontinued for undisclosed reasons .

Mechanism of Action

Target of Action

Sepimostat primarily targets the N-methyl-D-aspartate (NMDA) receptors . These receptors are a subtype of ionotropic glutamate receptors, playing crucial roles in synaptic plasticity, learning and memory, neuronal development, and survival . They are inhibited by many cationic compounds .

Mode of Action

This compound, an amidine-containing serine protease inhibitor with neuroprotective properties, inhibits native NMDA receptors in rat hippocampal CA1 pyramidal neurons . It demonstrates complex voltage dependence with voltage-independent and voltage-dependent components, suggesting the presence of shallow and deep binding sites . At −80 mV holding voltage, the voltage-dependent component dominates, and pronounced tail currents and overshoots are observed, evidencing a “foot-in-the-door” open channel block . At depolarized voltages, the voltage-independent inhibition by this compound is significantly attenuated by the increase of agonist concentration . The voltage-independent inhibition is non-competitive .

Biochemical Pathways

This compound affects the biochemical pathways involving NMDA receptors. The inhibition of these receptors by this compound can be described by a two-component mechanism . All compounds demonstrated similar affinity to the shallow site, which is responsible for the voltage-independent inhibition, with binding constants in the range of 3–30 µM . In contrast, affinities to the deep site differed dramatically, with nafamostat, furamidine, and pentamidine being much more active .

Result of Action

The result of this compound’s action is the inhibition of NMDA receptors, leading to neuroprotective effects . It inhibits native NMDA receptors in rat hippocampal CA1 pyramidal neurons with an IC50 of 3.5 ± 0.3 µM at −80 mV holding voltage .

Action Environment

The environment can influence the action of this compound. For instance, at depolarized voltages, the voltage-independent inhibition by this compound is significantly attenuated by the increase of agonist concentration . .

Biological Activity

Sepimostat, a serine protease inhibitor, has garnered attention for its potential neuroprotective effects and its ability to modulate NMDA receptor activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.

NMDA Receptor Inhibition
this compound exhibits significant inhibitory effects on NMDA receptors, which are crucial for synaptic plasticity and memory function. Research indicates that this compound acts primarily through non-competitive antagonism at the NR2B subunit of the NMDA receptor. This action is evidenced by its ability to inhibit NMDA receptor currents with an IC50 value of approximately 3.6 µM, demonstrating its potency compared to other compounds like nafamostat .

Neuroprotective Effects
In vitro and in vivo studies have shown that this compound protects neurons from excitotoxicity induced by NMDA. For instance, in primary rat cortical neurons, this compound effectively suppressed NMDA-induced cell death, suggesting its potential as a therapeutic agent for neurodegenerative diseases . Furthermore, studies involving retinal degeneration models have demonstrated that intravitreal injections of this compound can mitigate damage caused by ischemia/reperfusion events .

Table 1: Summary of Preclinical Studies on this compound

Study TypeModel UsedFindingsReference
In vitroPrimary rat cortical neuronsSuppressed NMDA-induced cell death
In vivoRat retina modelProtected against NMDA-induced degeneration
In vivoSpinal cord injury modelImproved locomotion and reduced tissue damage
In vitroPancreatitis modelsSignificant protective activity observed

Case Studies and Clinical Implications

Clinical Relevance
Although this compound has not yet been widely adopted in clinical settings outside Japan, its pharmacological profile suggests potential applications in treating conditions such as acute pancreatitis and neurodegenerative disorders. The drug's safety profile has been established through extensive clinical use without serious adverse effects reported .

Real-World Evidence
The use of real-world evidence (RWE) in clinical trials is becoming increasingly important for evaluating new therapies. For example, studies similar to those conducted with this compound could leverage RWE to assess outcomes in patients with conditions like Alzheimer's disease or multiple sclerosis, where neuroprotection may play a critical role .

Chemical Reactions Analysis

Sepimostat's Interactions and Activity

  • This compound inhibits N-Methyl-D-Aspartate receptors and interacts with other ion channels and serine proteases.
  • It inhibits native NMDA receptors in rat hippocampal CA1 pyramidal neurons with an IC50 of 3.5 ± 0.3 μM at −80 mV holding voltage .
  • This compound's neuroprotective effects can mitigate damage from excitotoxicity and inflammation.
  • This compound inhibits native NMDA receptors in rat hippocampal CA1 pyramidal neurons with IC 50 of 3.5 ± 0.3 µM at −80 mV holding voltage .

Chemical Reactions and Interactions

This compound's action can be described by a two-component mechanism. This compound has similar affinity to the shallow site, responsible for voltage-independent inhibition, with binding constants in the range of 3–30 µM. It also binds to a deep site, which corresponds to the open-channel block .

This compound in high concentrations (30 µM, >90% block) at −80 mV holding voltage demonstrates tail currents that significantly prolonged the response. This compound also demonstrated overshoots, evidencing its effect on NMDA receptor desensitization .

This compound Compared to Similar Compounds

The action of compounds similar in structure to this compound, such as nafamostat, gabexate, furamidine, pentamidine, diminazene, and DAPI, can be described by a two-component mechanism .

CompoundAffinity to Shallow Site (Voltage-Independent Inhibition)Affinity to Deep Site (Open-Channel Block)Trapping Block"Foot-in-the-Door" Blocker
NafamostatSimilarMore activeNoYes
FuramidineSimilarMore activeNoYes
PentamidineSimilarMore activeYesYes
GabexateSimilarLess activeNoNo
DiminazeneSimilarLess activeNoYes
DAPISimilarLess activeNoYes
This compoundSimilarData not availableNoYes

Q & A

Basic Research Questions

Q. What experimental models are appropriate for studying Sepimostat’s mechanism of action in cancer research?

  • Methodological Guidance : Begin with in vitro models (e.g., cancer cell lines) to assess enzymatic inhibition kinetics and dose-dependent effects. Validate findings using in vivo models (e.g., xenograft mice) to evaluate tumor suppression and systemic toxicity. Incorporate ex vivo tissue samples to study microenvironment interactions. Prioritize models that reflect genetic diversity and tumor heterogeneity to ensure translational relevance .

Q. How can researchers design dose-response studies to determine this compound’s optimal therapeutic window?

  • Methodological Guidance : Use preclinical pharmacokinetic/pharmacodynamic (PK/PD) modeling to establish dose ranges. Employ logarithmic scaling for dose increments and measure biomarkers (e.g., protease activity, apoptosis markers) at multiple time points. Include safety endpoints (e.g., liver/kidney function tests) to identify toxicity thresholds. Statistical tools like EC₅₀/IC₅₀ calculations and Hill slope analysis are critical .

Q. What are the best practices for ensuring reproducibility in this compound’s enzymatic inhibition assays?

  • Methodological Guidance : Standardize assay conditions (pH, temperature, substrate concentration) and use positive controls (e.g., known serine protease inhibitors). Validate results across independent laboratories and report inter-assay variability. Pre-register protocols on platforms like protocols.io to enhance transparency .

Advanced Research Questions

Q. How should researchers resolve contradictory efficacy data for this compound across cancer subtypes?

  • Methodological Guidance : Conduct meta-analyses to aggregate preclinical and clinical data, stratifying results by cancer subtype, genetic markers, and dosing regimens. Use multivariate regression to identify confounding variables (e.g., drug metabolism enzymes, tumor stage). Validate hypotheses through patient-derived organoid models .

Q. What statistical approaches are suitable for analyzing this compound’s synergistic effects with other anticancer agents?

  • Methodological Guidance : Apply combination index (CI) models (e.g., Chou-Talalay method) to quantify synergy. Use machine learning algorithms to predict optimal drug ratios and schedule dependencies. Pair this with transcriptomic profiling to uncover mechanistic interactions .

Q. How can multi-omics data integration clarify this compound’s off-target effects?

  • Methodological Guidance : Combine transcriptomics (RNA-seq), proteomics (mass spectrometry), and metabolomics (LC-MS) to map off-target pathways. Use bioinformatics tools (e.g., STRING, KEGG) for network analysis. Validate findings with CRISPR-based gene knockout studies .

Q. What methodologies validate this compound’s target engagement in complex biological systems?

  • Methodological Guidance : Employ activity-based protein profiling (ABPP) with fluorescent probes to visualize target binding in situ. Use Western blotting or ELISA to quantify protease inhibition in tumor biopsies. Incorporate isotopic labeling to track drug distribution .

Q. How should systematic reviews synthesize preclinical data on this compound’s efficacy while addressing publication bias?

  • Methodological Guidance : Follow PRISMA guidelines and include grey literature (e.g., conference abstracts, preclinical trial registries). Assess study quality using SYRCLE’s risk-of-bias tool for animal studies. Perform sensitivity analyses to evaluate the impact of unpublished data .

Q. What strategies address ethical challenges in clinical trials testing this compound’s long-term safety?

  • Methodological Guidance : Implement adaptive trial designs with predefined stopping rules for toxicity. Use centralized ethical review boards to ensure consistency. Include patient-reported outcomes (PROs) to monitor quality of life alongside traditional endpoints .

Q. Data Management and Analysis

Q. How can researchers optimize secondary data analysis from this compound trials to generate novel hypotheses?

  • Methodological Guidance : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) to curate datasets. Apply exploratory factor analysis (EFA) to identify latent variables in existing clinical data. Cross-reference with public databases (e.g., ClinicalTrials.gov , GEO) for validation .

Q. What techniques improve the reliability of this compound’s pharmacokinetic data in heterogeneous populations?

  • Methodological Guidance : Use population PK modeling (e.g., NONMEM) to account for covariates like age, renal function, and genetic polymorphisms. Validate models with bootstrapping or external cohorts. Report confidence intervals for all parameter estimates .

Comparison with Similar Compounds

Structural and Functional Overview

Sepimostat belongs to a class of amidine/guanidine-containing compounds with aromatic cores and charged nitrogen groups. Key structural analogs include:

  • Nafamostat: Shares the (6-amidino-2-naphthyl)benzoate core but substitutes this compound’s imidazole amine with a guanidine group. This modification enhances nafamostat’s serine protease inhibition but reduces oral bioavailability .
  • Gabexate and Camostat : Structurally related serine protease inhibitors lacking neuroprotective activity due to weaker NMDA receptor antagonism .
  • Diarylamidine compounds (Furamidine, Pentamidine, Diminazene, DAPI) : Feature aromatic cores with amidine groups but vary in voltage dependency and trapping mechanisms .

Mechanistic Differences

Voltage Dependency

Compound Voltage Dependency Binding Constants (Kvi/Kvd, µM) IC50 (µM) Hill Coefficient
This compound Mixed 7 (Kvi), 130 (Kvd) 3.5 ± 0.3 0.9 ± 0.1
Nafamostat Strongly voltage-dependent 0.1 (Kvi), 0.8 (Kvd) 0.20 ± 0.04 0.9 ± 0.1
Gabexate Voltage-independent N/A >30 N/A
Diminazene Mixed 25 (Kvi), 200 (Kvd) 25 ± 5 2.5 ± 0.3
DAPI Voltage-independent N/A 10 ± 2 2.2 ± 0.2

Data compiled from .

  • This compound vs. Nafamostat : this compound’s inhibition is less voltage-dependent, with higher Kvd (130 µM vs. 0.8 µM for nafamostat), reducing its efficacy in hyperpolarized conditions but maintaining activity at physiological voltages .
  • Gabexate/Camostat : Despite structural similarity, these compounds fail to inhibit NMDA receptors at clinically relevant concentrations, highlighting the critical role of the imidazole/guanidine substituents .
  • Diarylamidines : Diminazene and DAPI show voltage-independent inhibition but lack this compound’s neuroprotective specificity, likely due to weaker binding to the NR2B subunit .

Neuroprotective Efficacy

Compound Neuroprotection (In Vivo) Binding Affinity to NR2B (IC50, µM) Oral Bioavailability
This compound Yes 27.7 (Ki) High
Nafamostat Yes 4.52 (Ki) Low
Gabexate No >100 Moderate
Pentamidine Partial 29.8 (Ki) Low

Data from .

  • This compound and nafamostat both inhibit [<sup>3</sup>H]ifenprodil binding to NR2B, but nafamostat’s higher affinity (IC50 = 4.52 µM vs. 27.7 µM for this compound) correlates with stronger neuroprotection in acute models .

Clinical and Pharmacological Considerations

  • Toxicity : this compound’s voltage-independent mechanism reduces off-target effects compared to strongly voltage-dependent compounds like pentamidine, which disrupt ion channels broadly .
  • Therapeutic Abandonment : Despite promising preclinical data, this compound’s development halt contrasts with nafamostat’s clinical use in pancreatitis, underscoring gaps in understanding its long-term pharmacokinetics .

Properties

IUPAC Name

(6-carbamimidoylnaphthalen-2-yl) 4-(4,5-dihydro-1H-imidazol-2-ylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c22-19(23)16-2-1-15-12-18(8-5-14(15)11-16)28-20(27)13-3-6-17(7-4-13)26-21-24-9-10-25-21/h1-8,11-12H,9-10H2,(H3,22,23)(H2,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRJOIUGPCVZPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NC2=CC=C(C=C2)C(=O)OC3=CC4=C(C=C3)C=C(C=C4)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50146144
Record name Sepimostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50146144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103926-64-3
Record name Sepimostat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103926643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sepimostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50146144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SEPIMOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZFR16F4QQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Sepimostat
Sepimostat
Sepimostat

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.